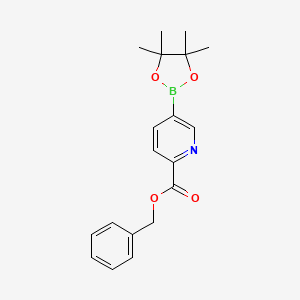

![molecular formula C18H13Cl2N3OS B2751077 4-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450340-64-4](/img/structure/B2751077.png)

4-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

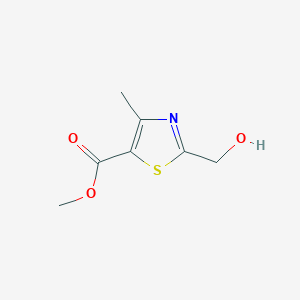

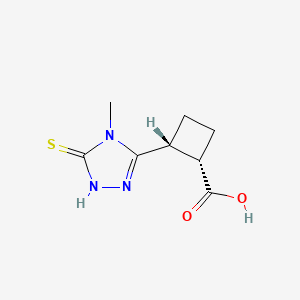

4-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C18H13Cl2N3OS and its molecular weight is 390.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Leishmaniasis is a parasitic disease caused by Leishmania species. Research has shown that pyrazole derivatives, including compounds similar to our target, exhibit potent antileishmanial activity . Investigating this compound’s efficacy against Leishmania parasites could contribute to the development of novel treatments.

- Malaria remains a global health concern. Pyrazole-bearing compounds have demonstrated antimalarial effects . Exploring the impact of our compound on Plasmodium species responsible for malaria could provide valuable insights for drug development.

- Tuberculosis (TB) is caused by Mycobacterium tuberculosis. Some pyrazole derivatives have shown promise as anti-TB agents . Investigating the inhibitory effects of our compound on TB bacteria could aid in combating this infectious disease.

- Oxidative stress contributes to various diseases. Pyrazolines, including our compound, have been investigated for their antioxidant properties . Assessing its ability to scavenge free radicals and protect cells from oxidative damage is crucial.

- Acetylcholinesterase (AchE) plays a vital role in neurotransmission. Inhibition of AchE can lead to behavioral changes and impaired movement. Our compound’s impact on AchE activity warrants exploration .

- Interestingly, indole derivatives (including pyrazoles) have applications in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone derived from tryptophan. Investigating whether our compound exhibits any IAA-like effects could be intriguing .

Antileishmanial Activity

Antimalarial Potential

Anti-Tubercular Properties

Antioxidant Activity

Acetylcholinesterase Inhibition

Plant Hormone Analog

Ucar, A., Ozmen Ozgun, D., Alak, G., Inci Gul, H., Kocaman, M., Yamalı, C., … & Yanık, T. (2021). Biological activities of a newly synthesized pyrazoline derivative. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17–20. Read more Molecular docking study. (2024). BMC Chemistry, 18(1), 1–12. Read more Seeking potent anti-tubercular agents: design and synthesis of. (2020). RSC Advances, 10(19), 11280–11288. Read more A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–9. Read more

Mécanisme D'action

Target of Action

Similar compounds have been shown to have significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial species.

Mode of Action

It is known that similar compounds interact with their targets, leading to significant inhibitory activity . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been shown to affect the production of free radicals and reactive oxygen species (ros) in cells . These compounds increase dramatically under cellular damage , affecting different cellular components negatively .

Pharmacokinetics

Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that these compounds are non-toxic to human cells .

Result of Action

Similar compounds have been shown to have significant inhibitory activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have similar effects.

Propriétés

IUPAC Name |

4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3OS/c19-12-6-4-11(5-7-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-3-1-2-13(20)8-14/h1-8H,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPGMKQQYNYFSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]adamantane-1-carboxamide](/img/structure/B2750995.png)

![[(3,4-Dimethoxypyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(2-chloro-4-fluorobenzyl)-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2751002.png)

![7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2751003.png)

![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2751004.png)

![1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2751014.png)

![1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane](/img/structure/B2751016.png)

![3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2751017.png)